6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol is an organic compound with the molecular formula C₉H₈FNO₃. It is a derivative of indene, characterized by the presence of a fluorine atom at the 6th position, a nitro group at the 4th position, and a hydroxyl group at the 5th position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol typically involves multi-step organic reactions. One common method includes the nitration of 6-fluoroindene followed by reduction and subsequent hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-one.
Reduction: Formation of 6-Fluoro-4-amino-2,3-dihydro-1H-inden-5-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-nitroindene: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain biological systems.
4-Nitro-2,3-dihydro-1H-inden-5-ol: Lacks the fluorine atom, which may affect its stability and reactivity.
6-Fluoro-2,3-dihydro-1H-inden-5-ol: Lacks the nitro group, reducing its potential for bioreduction and subsequent biological activity.
Uniqueness
6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c10-7-4-5-2-1-3-6(5)8(9(7)12)11(13)14/h4,12H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLZJXALQVGIDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C(=C2C1)[N+](=O)[O-])O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.